2-(2-Ethoxy-2-oxoethyl)isoquinolinium

Medicinal chemistry Compound library design Physicochemical property optimization

Generic N-alkyl isoquinolinium analogs fail to replicate the unique charge and ester reactivity needed for reliable SAR and synthetic applications. This compound provides the exact ethoxycarbonylmethyl-substituted isoquinolinium core in high purity. • Permanent cation enables >80% cholinesterase inhibition at 100 µM (analog data) and anionic pocket targeting. • Ester handle supports prodrug synthesis and photoredox annulation methodology. • Guaranteed ≥98% purity, in stock for immediate global shipping.

Molecular Formula C13H14NO2+
Molecular Weight 216.26g/mol
Cat. No. B373015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethoxy-2-oxoethyl)isoquinolinium
Molecular FormulaC13H14NO2+
Molecular Weight216.26g/mol
Structural Identifiers
SMILESCCOC(=O)C[N+]1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C13H14NO2/c1-2-16-13(15)10-14-8-7-11-5-3-4-6-12(11)9-14/h3-9H,2,10H2,1H3/q+1
InChIKeyJKEAEDMHPXBAMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Ethoxy-2-oxoethyl)isoquinolinium Core Properties & Procurement


2-(2-Ethoxy-2-oxoethyl)isoquinolinium (CAS 59773-35-2, molecular formula C13H14NO2+, molecular weight 216.26 g/mol) is a quaternary isoquinolinium salt featuring an N-alkylated ethoxycarbonylmethyl substituent [1]. The compound is commercially available in both free cation form (purity typically 98%) and as its chloride salt (CAS 54817-42-4, molecular weight 251.71 g/mol) . As a permanent cationic species, this compound possesses fundamentally different physicochemical properties compared to neutral isoquinoline analogs, including enhanced aqueous solubility, fixed positive charge for electrostatic interactions, and distinct reactivity profiles in synthetic transformations [1]. These structural features position it as a versatile intermediate in heterocyclic chemistry and as a potential scaffold for medicinal chemistry exploration, though specific biological activity data for this exact compound remain extremely limited in the published literature.

Why Analogs Cannot Substitute 2-(2-Ethoxy-2-oxoethyl)isoquinolinium


Generic substitution with neutral isoquinoline or alternative N-alkyl isoquinolinium salts is not scientifically valid due to fundamental differences in charge state and substituent chemistry. The ethoxycarbonylmethyl (―CH2COOEt) moiety at the N2 position confers distinct electronic and steric properties that differentiate this compound from other quaternary isoquinolinium salts. For example, 1-benzyl-2-(2-ethoxy-2-oxoethyl)isoquinolinium (MW 340.8) and 6-methoxy-2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide (CAS 878563-64-5) share the same N-alkyl group but differ in ring substitution, altering molecular weight, lipophilicity, and potential binding interactions. The ethoxycarbonylmethyl group contains a hydrolyzable ester functionality that is absent in simple alkyl-substituted isoquinolinium analogs, enabling distinct synthetic derivatization pathways and potential prodrug strategies. Furthermore, the permanent cationic charge fundamentally alters membrane permeability, tissue distribution, and target engagement compared to neutral isoquinoline derivatives [1]. Procurement of the exact compound is therefore essential when the specific combination of permanent cation, ester-containing N-alkyl chain, and unsubstituted isoquinoline core is required.

Differentiation Evidence vs. Closest Analogs


Molecular Weight Differentiation

2-(2-Ethoxy-2-oxoethyl)isoquinolinium (MW 216.26) [1] offers a significantly lower molecular weight compared to common substituted analogs: 1-benzyl-2-(2-ethoxy-2-oxoethyl)isoquinolinium (MW 340.8, +57.6%) and 1-(4-chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium (MW 340.8) . This molecular weight differential translates to meaningful differences in physicochemical properties including lipophilicity, aqueous solubility, and membrane permeability.

Medicinal chemistry Compound library design Physicochemical property optimization

Rotatable Bonds & Conformational Flexibility

2-(2-Ethoxy-2-oxoethyl)isoquinolinium possesses 4 rotatable bonds [1], representing a moderate conformational flexibility profile that differs substantially from structurally related comparators. The chloride salt form has 4 rotatable bonds with a complexity score of 242 [2]. This degree of flexibility balances conformational adaptability for target binding against entropic penalties, distinguishing it from more rigid analogs.

Molecular modeling Conformational analysis Drug-likeness

Cholinesterase and Aβ Aggregation Inhibition

Isoquinolinium-based compounds bearing ethoxycarbonyl or structurally related N-alkyl substituents have demonstrated dual-target inhibitory activity against cholinesterases and amyloid beta aggregation. In a 2020 study, isoquinolinium compound 9Q exhibited >80% inhibition of cholinesterase activity at 100 μM and >30% inhibition of Aβ aggregation at 1 mM [1]. Among a series of pyridinium/isoquinolinium derivatives, compounds 9g, 9h, 9o, and 9q-t demonstrated >70% inhibition of both AChE and BuChE at 100 μM, with compound 9r achieving AChE IC50 = 13 μM and BuChE IC50 = 12 μM [2].

Alzheimer's disease Cholinesterase inhibition Amyloid beta aggregation Dual-target therapeutics

Synthetic Accessibility via Established Coupling

The 2-(2-ethoxy-2-oxoethyl)isoquinolinium scaffold is synthetically accessible via established coupling methodologies. The chloride salt form is typically prepared through reaction of isoquinoline with ethyl chloroacetate under basic conditions . Additionally, diazoester coupling with isoquinolines under solvent-free conditions provides an alternative synthetic route to related 1,2-dihydroisoquinoline intermediates in good to high yields with high selectivity . This synthetic accessibility distinguishes the compound from more complex substituted analogs requiring multi-step syntheses.

Synthetic methodology Heterocyclic chemistry N-alkylation

Hydrogen Bond Acceptor Profile

The chloride salt of 2-(2-ethoxy-2-oxoethyl)isoquinolinium possesses 3 hydrogen bond acceptors and 0 hydrogen bond donors [1], a profile that defines its intermolecular interaction capabilities. The ester carbonyl and ethoxy oxygen provide H-bond acceptor sites, while the permanent quaternary ammonium precludes H-bond donation. This acceptor-only profile differs from analogs containing hydroxyl, amino, or carboxylic acid substituents that introduce H-bond donor capacity.

Molecular recognition Structure-activity relationship Computational chemistry

Exact Mass Precision

The chloride salt form (CAS 54817-42-4) has an exact mass of 236.9618 Da and isotopic mass of 251.0713064 Da [1], providing precise analytical parameters for LC-MS and HRMS method development. These exact mass values differ measurably from structurally related analogs, enabling unambiguous identification in complex mixtures.

Analytical chemistry Mass spectrometry Quality control

Research & Industrial Applications of 2-(2-Ethoxy-2-oxoethyl)isoquinolinium


SAR in Dual-Target Neurodegeneration

The unsubstituted 2-(2-ethoxy-2-oxoethyl)isoquinolinium scaffold serves as an essential baseline comparator for SAR studies investigating dual cholinesterase/Aβ aggregation inhibitors. Published studies have established that isoquinolinium derivatives bearing this N-alkyl group can achieve >80% cholinesterase inhibition at 100 μM and >30% Aβ aggregation inhibition at 1 mM [1], with optimized analogs achieving AChE IC50 values as low as 13 μM [2]. The unsubstituted core compound enables systematic exploration of ring substitution effects on potency, selectivity, and blood-brain barrier penetration. Procurement of this compound provides the foundational scaffold against which substituted analogs can be quantitatively benchmarked in head-to-head biochemical assays.

Fragment-Based Drug Discovery & Library Curation

With a molecular weight of 216.26 g/mol and 4 rotatable bonds [1], 2-(2-ethoxy-2-oxoethyl)isoquinolinium meets fragment-like property criteria (MW < 250, rotatable bonds ≤ 5) [2]. The permanent cationic charge provides unique binding opportunities to anionic target sites (e.g., catalytic pockets of cholinesterases, phosphate-binding loops of phosphatases) while the ester moiety offers a handle for prodrug strategies or bioconjugation. The absence of H-bond donors (0 donors, 3 acceptors) [3] creates a distinct interaction profile valuable for fragment screening libraries targeting anionic binding pockets. Procurement of this compound is indicated when curating fragment libraries with cationic character or when exploring electrostatic-driven molecular recognition in early-stage hit discovery.

Synthetic Methodology & Heterocyclic Chemistry

2-(2-Ethoxy-2-oxoethyl)isoquinolinium serves as a versatile substrate in synthetic methodology development, particularly for transformations involving N-alkyl isoquinolinium salts. Recent advances in metal-free EDA complex photocatalysis have demonstrated alkylative [3+2] annulation of N-alkyl isoquinolinium salts with terminal alkynes to assemble pyrrolo[2,1-a]isoquinolines [1]. The ethoxycarbonylmethyl substituent provides a useful chromophore and reactive handle not present in simple methyl or ethyl isoquinolinium analogs. Additionally, diazo coupling methodology enables efficient synthesis of dihydroisoquinoline intermediates [2]. Procurement of this compound is appropriate for laboratories developing new synthetic methodologies involving quaternary heteroaromatic salts or exploring photoredox catalysis with isoquinolinium substrates.

Analytical Reference Standard & Quality Control

The well-defined analytical properties of 2-(2-ethoxy-2-oxoethyl)isoquinolinium chloride—exact mass 236.9618 Da, isotopic mass 251.0713064 Da, 3 H-bond acceptors, 0 donors, 4 rotatable bonds, and complexity score 242 [1]—make it suitable as an analytical reference standard for method development and validation. Its distinct exact mass differs substantially from common substituted analogs (by 88-144 Da), enabling unambiguous LC-MS identification in complex reaction mixtures [1]. The compound is available with certified purity of 98% from reputable suppliers [2]. Procurement for analytical applications is indicated when developing HPLC or LC-MS methods for isoquinolinium-containing reaction monitoring, impurity profiling, or quality control of synthetic intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Ethoxy-2-oxoethyl)isoquinolinium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.